molecular formula C12H19NO4 B3102902 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1427460-12-5

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Cat. No.: B3102902
CAS No.: 1427460-12-5
M. Wt: 241.28
InChI Key: OQCJMHMUVJXYQH-UHFFFAOYSA-N
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Description

“3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid” is a chemical compound with the CAS Number: 1250995-41-5 . It has a solid form and its molecular formula is C12H19NO4 . The SMILES string representation of this compound is O=C (OC © ©C)N1CC (C2)C (C (O)=O)C2C1 .


Molecular Structure Analysis

The InChI string for “this compound” is 1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) . This indicates the presence of a bicyclic structure with a nitrogen atom and a carboxylic acid group.


Physical and Chemical Properties Analysis

The compound is a solid . It has a predicted boiling point of 371.0±35.0 °C and a predicted density of 1.232±0.06 g/cm3 . The predicted pKa value is 4.52±0.20 .

Scientific Research Applications

Analog Compounds and Their Applications

  • Thromboxane Receptor Antagonists : Compounds like SQ 27,427, a novel oxabicyclo[2.2.1]heptane derivative, have been studied for their thromboxane receptor antagonist properties, indicating potential applications in treating conditions related to thrombosis and other cardiovascular diseases (Greenberg et al., 1984).

  • Antimicrobial Agents : Alicyclic alpha-amino acids like 1-aminocyclopentanecarboxylic acid (ACPC) and 1-aminocyclobutanecarboxylic acid (ACBC) have been explored for their tumor-localizing characteristics, suggesting potential applications in cancer diagnostics and therapy (Washburn et al., 1978).

  • Blood-Brain Barrier Transport Studies : The transport of compounds like 1-aminocyclohexanecarboxylic acid across the blood-brain barrier has been investigated, demonstrating the relevance of such studies in understanding drug delivery mechanisms to the brain (Aoyagi et al., 1988).

  • β-Cell Protective Effects : Compounds activating glutamate dehydrogenase, such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), have been shown to have β-cell protective effects, suggesting potential applications in diabetes treatment and research (Han et al., 2012).

  • Anti-Inflammatory and Analgesic Agents : Research on derivatives of anti-inflammatory drugs, such as (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, indicates potential applications of structurally related compounds in developing non-ulcerogenic anti-inflammatory and analgesic medications (Berk et al., 2009).

Safety and Hazards

The compound is classified under GHS07 and carries the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCJMHMUVJXYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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